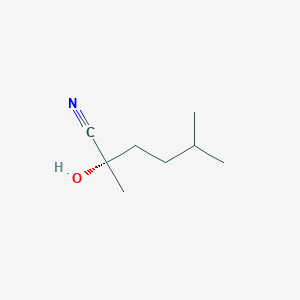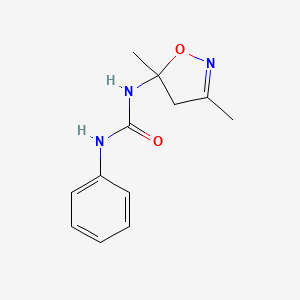![molecular formula C23H22N4S B12564004 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine CAS No. 303163-35-1](/img/structure/B12564004.png)
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an amino group. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a base.
Coupling with Pyridine: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final Assembly: The final step involves the coupling of the thiazole-pyridine intermediate with benzyl and methylamine groups under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems are often employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high selectivity and conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyridine rings facilitate binding to active sites, while the amino group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a chloro and fluorophenyl group.
4-Amino-3-methylphenol: Shares the amino and methylphenyl groups but lacks the thiazole and pyridine rings.
Uniqueness
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine is unique due to its combination of thiazole, pyridine, and benzylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
303163-35-1 |
|---|---|
Fórmula molecular |
C23H22N4S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
5-[2-[benzyl(methyl)amino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H22N4S/c1-16-7-6-10-18(13-16)21-22(28-23(24)26-21)19-11-12-25-20(14-19)27(2)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H2,24,26) |
Clave InChI |
UDYIYGPLCQIEFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)N(C)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
